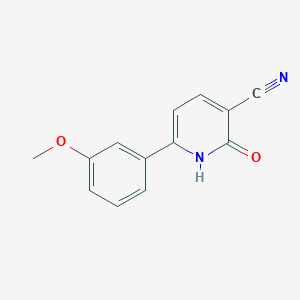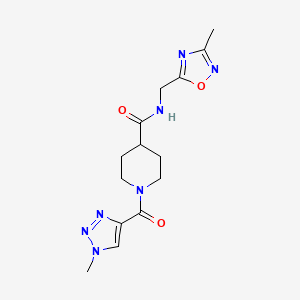
6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving boronic esters . Protodeboronation of alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method .Physical And Chemical Properties Analysis
The physical properties of similar compounds such as color, UV-Vis absorption spectra, water vapor permeability, thermal, and moisture properties are often discussed along with their mechanical properties .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyridine Derivatives : 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and similar compounds have been synthesized and characterized using methods like IR, NMR, and mass analyses. These studies often focus on the physical properties such as densities, viscosities, and ultrasonic velocities in various solvents at different temperatures. These properties are crucial for understanding solute-solvent interactions and the compound's structural behavior (Baluja & Talaviya, 2016).
Crystal Structure Analysis : Research includes the synthesis of related compounds and the determination of their crystal structures using X-ray data. This helps in understanding the molecular configuration and bond lengths, which are important for the development of new materials and pharmaceuticals (Moustafa & Girgis, 2007).
Optoelectronic Applications
Thermal and Optical Properties for Device Fabrication : Some derivatives exhibit significant thermal stability and have polycrystalline structures. Their absorption spectra and optical band gaps are studied for potential use in optoelectronic devices. The synthesis of thin films and their incorporation into devices demonstrate potential applications in photovoltaics and other light-sensitive technologies (El-Menyawy, Zedan, & Nawar, 2019).
Nonlinear Optical Properties : The nonlinear optical properties of certain pyridine derivatives, including refractive indices and absorption coefficients, are studied using techniques like the Z-scan technique. These properties are key for applications in photonics and laser technologies (Khanzadeh, Dehghanipour, Darehkordi, & Rahmani, 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyridine derivatives have been investigated for their ability to inhibit corrosion in metals like mild steel, particularly in acidic environments. Studies include electrochemical impedance spectroscopy and potentiodynamic polarization techniques, contributing to industrial applications in metal preservation (Ansari, Quraishi, & Singh, 2015).
Medicinal Chemistry and Drug Synthesis
- Anticonvulsant and Neurotoxicity Evaluation : Some pyrimidine-5-carbonitrile derivatives exhibit anticonvulsant properties. Their synthesis and evaluation in medicinal chemistry provide insights into potential therapeutic applications, although this falls closely to drug usage which is excluded as per the requirement (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Chemistry and Molecular Studies
- Synthesis of Fused Pyridine Derivatives : The compound is used in the synthesis of a variety of pyridine and fused pyridine derivatives, which are important in the field of organic chemistry for creating new molecular structures with potential applications in various fields (Al-Issa, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPHTAULHCTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)




![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2571770.png)

